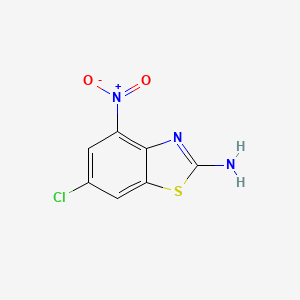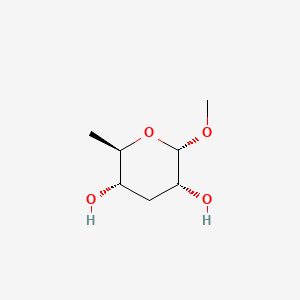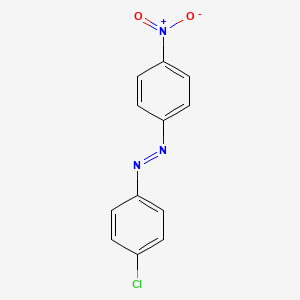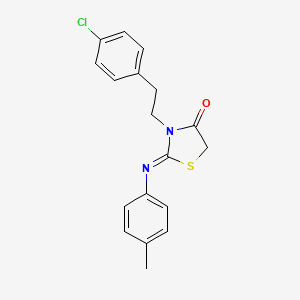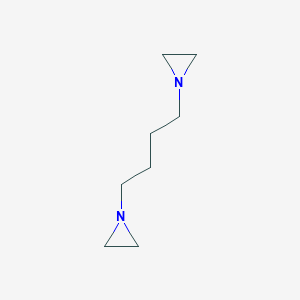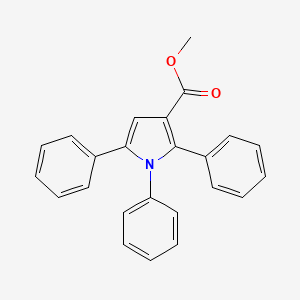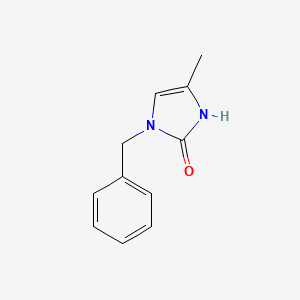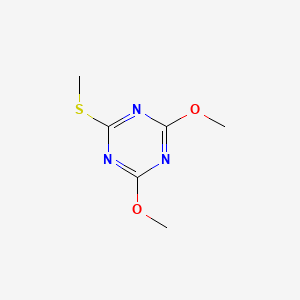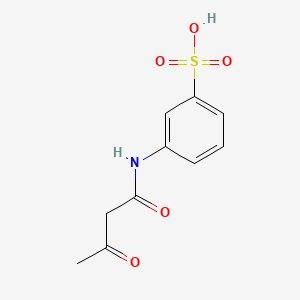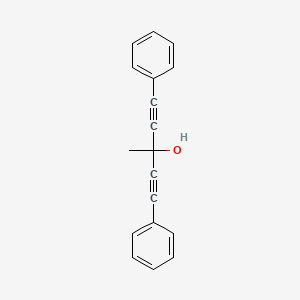
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound characterized by its unique structure, which includes a methyl group, two phenyl groups, and a diyn-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves the reaction of 1,5-diphenylpenta-1,4-diyn-3-ol with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetone, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diyn-3-ol moiety to alkenes or alkanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-Methyl-1,5-diphenylpenta-1,4-dione.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets. The compound’s diyn-3-ol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its phenyl groups can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but lacks the methyl group and diyn-3-ol moiety.
3-Methyl-1,5-diphenylpenta-2,4-dien-1-one: Similar structure but differs in the position of the double bonds.
Uniqueness
3-Methyl-1,5-diphenylpenta-1,4-diyn-3-ol is unique due to its combination of a diyn-3-ol moiety with a methyl group and two phenyl groups.
Propiedades
Número CAS |
24243-06-9 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
3-methyl-1,5-diphenylpenta-1,4-diyn-3-ol |
InChI |
InChI=1S/C18H14O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11,19H,1H3 |
Clave InChI |
KDGKRPYPYCMMHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



